N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a complex organic compound classified as a chromen-4-one derivative. This compound features a chromen-4-one core structure that is substituted with a 4-tert-butylphenyl group and a 3,4-dimethoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 425.49 g/mol. The presence of the tert-butyl group enhances its lipophilicity, while the dimethoxy substitution contributes to its potential biological activity.
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification.
The molecular structure of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide consists of:
The compound has a molecular weight of approximately 425.49 g/mol and its structural representation can be described using SMILES notation: CC(C)(C)c1ccc(-c2cc(=O)c3cc(NC(=O)c4ccc(C)cc4)ccc3o2)cc1
.
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide exhibits various chemical reactivities due to its functional groups:
The mechanism of action involves:
Preliminary studies suggest that compounds similar to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide exhibit biological activities that could be linked to mitochondrial function modulation, particularly through interactions with mitochondrial complex II.
The compound's reactivity is influenced by its functional groups, particularly the carbonyl and amide functionalities, which facilitate various chemical reactions such as hydrolysis and reduction.
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide has garnered attention in medicinal chemistry for its potential applications:
This compound exemplifies the potential for complex organic molecules in pharmaceutical applications, highlighting the importance of structural features in determining biological activity and therapeutic potential.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6